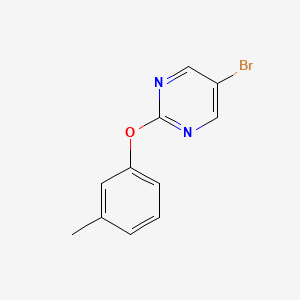

5-Bromo-2-(m-tolyloxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

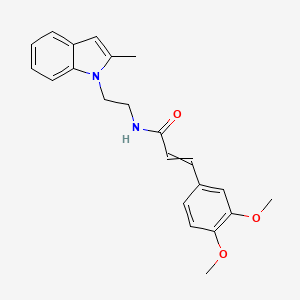

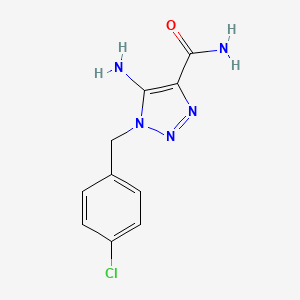

5-Bromo-2-(m-tolyloxy)pyrimidine (5-Br-2-m-Tol) is an organic compound that is widely used in scientific research. It is a heterocyclic compound with a five-membered ring containing a bromine atom and a tolyloxy group. It is a versatile compound that can be used in a variety of applications, including organic synthesis, drug development, and chemical biology.

Scientific Research Applications

Spectroscopic and Computational Analysis

5-Bromo-2-hydroxy pyrimidine has been studied using various spectroscopic techniques like FT-IR, FT-RAMAN, NMR, and UV–Vis, along with computational analysis. These studies focus on molecular geometry, vibrational wavenumbers, optimal structure, infrared intensities, Raman scattering data, and electronic properties. The electronic properties are evaluated through UV–visible spectra in DMSO solution and gas phase systems. Such studies are crucial for understanding the molecular interactions and properties of the compound (Chandralekha, Hemamalini, Muthu, & Sevvanthi, 2020).

Synthesis and Evaluation of Derivatives

5-Bromo-2-(m-tolyloxy)pyrimidine derivatives are synthesized and evaluated for various applications. For example, the synthesis of amino-pyrimidine derivatives of nalidixic acid and their evaluation for antimicrobial activity and analgesic potential. Such compounds show significant activity against certain microbial strains and demonstrate notable antinociceptive effects (Waheed et al., 2008).

Application in DNA Synthesis Tracking

Derivatives like 5-bromo-2-deoxyuridine (BrdU) are used for tagging DNA in replicating cells. This application is vital in biomedical research fields like stem cell research, cancer biology, and parasitology. Such derivatives allow for the easy identification and characterization of dividing cells while preserving the molecular integrity of the cells (Cavanagh, Walker, Norazit, & Meedeniya, 2011).

Inhibitors in Biochemical Studies

Compounds derived from this compound are studied as potential inhibitors in various biochemical processes. For instance, some derivatives exhibit inhibitory activity against dihydrouracil dehydrogenase and uridine phosphorylase, suggesting their potential as therapeutic agents in medical research (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).

Synthesis of Nucleoside Analogues

This compound is used in the synthesis of various nucleoside analogues, which are important in the study of mutagenic effects on phages and other applications in molecular biology (Freese, 1959).

Corrosion Inhibition in Materials Science

Derivatives of this compound are investigated as corrosion inhibitors for ferrous alloys in cooling water systems. This application demonstrates the compound's utility in industrial and materials science contexts (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).

Antiviral Research

This compound analogues are evaluated for their antiviral properties against a range of viruses. These studies are significant for the development of new antiviral therapies (Bergstrom et al., 1984).

properties

IUPAC Name |

5-bromo-2-(3-methylphenoxy)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-3-2-4-10(5-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJNAGZHAWGUEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401443 |

Source

|

| Record name | 5-bromo-2-(m-tolyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73221-74-6 |

Source

|

| Record name | 5-bromo-2-(m-tolyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-[(4-Fluorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B1334710.png)

![1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1334714.png)

![2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol](/img/structure/B1334723.png)

![2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1334727.png)

![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)